molecular formula C7H3F3O B144080 2,3,5-Trifluorobenzaldehyde CAS No. 126202-23-1

2,3,5-Trifluorobenzaldehyde

Cat. No.: B144080
CAS No.: 126202-23-1
M. Wt: 160.09 g/mol
InChI Key: RQUNVQGCKIBORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trifluorobenzaldehyde is an organic compound with the molecular formula C7H3F3O. It is a derivative of benzaldehyde where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trifluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with aluminum trichloride and hydrogen trifluoride. This reaction typically requires controlled conditions to ensure the selective fluorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,5-Trifluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting fluorine-containing functional groups.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,5-Trifluorobenzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its behavior in biological systems and industrial processes .

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzaldehyde
  • 3,4,5-Trifluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 3,5-Difluorobenzaldehyde

Comparison: 2,3,5-Trifluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which affects its chemical reactivity and physical properties. Compared to 2,4,5-Trifluorobenzaldehyde, it has different electronic effects and steric hindrance, leading to variations in reaction outcomes. The presence of three fluorine atoms in specific positions also distinguishes it from 3,5-Difluorobenzaldehyde, which has only two fluorine atoms .

Properties

IUPAC Name

2,3,5-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUNVQGCKIBORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380306
Record name 2,3,5-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126202-23-1
Record name 2,3,5-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trifluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,3,5-Trifluorobenzaldehyde
Reactant of Route 3
2,3,5-Trifluorobenzaldehyde
Reactant of Route 4
2,3,5-Trifluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,3,5-Trifluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,3,5-Trifluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.